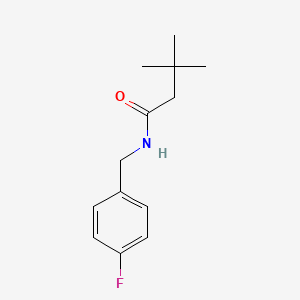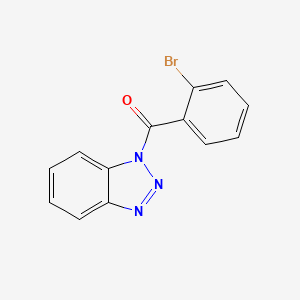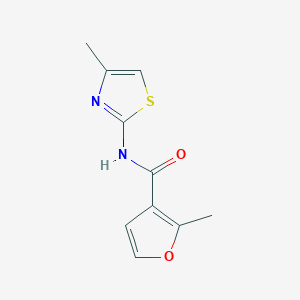![molecular formula C18H18FNOS B5862395 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)
1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is a chemical compound that has gained attention in scientific research due to its potential in various fields. This compound is also known as FBOPP and is a pyrrolidine-based carbonothioate, which is structurally similar to other pyrrolidine-based compounds. FBOPP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of FBOPP is not fully understood, but studies have shown that it acts by inhibiting various enzymes and pathways. FBOPP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. FBOPP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
FBOPP has been shown to have various biochemical and physiological effects. Studies have shown that FBOPP can induce apoptosis in cancer cells by activating the caspase pathway. FBOPP has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
FBOPP has several advantages and limitations for lab experiments. One of the advantages of FBOPP is its high potency against cancer cells. FBOPP has been shown to be effective against various cancer cell lines at low concentrations. Another advantage of FBOPP is its neuroprotective effects, which can be useful in studying neurological disorders.
One of the limitations of FBOPP is its potential toxicity. Studies have shown that FBOPP can be toxic to normal cells at high concentrations. Another limitation of FBOPP is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
FBOPP has several potential future directions in scientific research. One potential future direction is the development of novel derivatives of FBOPP with improved solubility and selectivity. Another future direction is the study of FBOPP in combination with other anticancer agents to improve its efficacy. The potential use of FBOPP in the treatment of neurological disorders, such as Alzheimer's disease, is also an area of future research. Overall, FBOPP has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
FBOPP can be synthesized using various methods, including the reaction of 4-fluorobenzyl alcohol with 4-((pyrrolidin-1-yl)carbonyl)phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in anhydrous dichloromethane. The product is then purified using column chromatography to obtain the pure FBOPP compound.
Scientific Research Applications
FBOPP has been studied extensively in scientific research due to its potential applications in various fields. One of the potential applications of FBOPP is in the treatment of cancer. Studies have shown that FBOPP has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. FBOPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another potential application of FBOPP is in the treatment of neurological disorders. Studies have shown that FBOPP has neuroprotective effects and can protect neurons from oxidative stress-induced damage. FBOPP has also been shown to inhibit acetylcholinesterase activity, which is a potential target for the treatment of Alzheimer's disease.
properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-16-7-3-14(4-8-16)13-21-17-9-5-15(6-10-17)18(22)20-11-1-2-12-20/h3-10H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADBWZPPJICSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)



![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)




